(+)-MK 801 Maleate
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Overview
Description
A potent noncompetitive antagonist of the NMDA receptor (RECEPTORS, N-METHYL-D-ASPARTATE) used mainly as a research tool. The drug has been considered for the wide variety of neurodegenerative conditions or disorders in which NMDA receptors may play an important role. Its use has been primarily limited to animal and tissue experiments because of its psychotropic effects.
Mechanism of Action
Target of Action
Dizocilpine maleate, also known as MK-801, primarily targets the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor . Glutamate is the brain’s primary excitatory neurotransmitter .
Mode of Action
Dizocilpine maleate acts as a non-competitive antagonist of the NMDA receptor . It binds inside the ion channel of the receptor at several binding sites, thus preventing the flow of ions, including calcium (Ca 2+), through the channel . Dizocilpine blocks NMDA receptors in a use- and voltage-dependent manner, since the channel must open for the drug to bind inside it .
Biochemical Pathways
The NMDA receptor is normally blocked with a magnesium ion and requires depolarization of the neuron to remove the magnesium and allow the glutamate to open the channel, causing an influx of calcium, which then leads to subsequent depolarization . By blocking the NMDA receptor, Dizocilpine maleate inhibits this process .
Result of Action
Dizocilpine maleate has potent anti-convulsant properties and probably has dissociative anesthetic properties . It is also associated with a number of negative side effects, including cognitive disruption and psychotic-spectrum reactions . It inhibits the induction of long-term potentiation and has been found to impair the acquisition of difficult learning tasks in rats and primates .
Action Environment
The specific effect of Dizocilpine maleate is influenced by variables including developmental stage, gender, species, strain, and crucially, the administered dose . Therefore, it is imperative to meticulously determine the appropriate dosages and conduct supplementary evaluations for any undesirable outcomes, which could complicate the interpretation of the findings .
Biochemical Analysis
Biochemical Properties
Dizocilpine maleate plays a crucial role in biochemical reactions by interacting with NMDA receptors, which are a subtype of glutamate receptors in the brain. These receptors are involved in synaptic plasticity, a process essential for learning and memory. Dizocilpine maleate binds inside the ion channel of the NMDA receptor, blocking the flow of ions such as calcium (Ca²⁺), sodium (Na⁺), and potassium (K⁺). This blockade prevents the excitatory neurotransmitter glutamate from activating the receptor, thereby inhibiting excitatory synaptic transmission .
Cellular Effects
Dizocilpine maleate affects various types of cells and cellular processes. In neurons, it inhibits the induction of long-term potentiation (LTP), a process critical for synaptic strengthening and memory formation. By blocking NMDA receptors, dizocilpine maleate disrupts cell signaling pathways, leading to alterations in gene expression and cellular metabolism. This compound has been shown to impair the acquisition of complex learning tasks in animal models, highlighting its impact on cognitive functions .
Molecular Mechanism
At the molecular level, dizocilpine maleate exerts its effects by binding to the NMDA receptor’s ion channel. This binding occurs at several sites within the channel, preventing the flow of ions and thus inhibiting receptor activation. The blockade of NMDA receptors by dizocilpine maleate is use- and voltage-dependent, meaning the channel must be open for the drug to bind effectively. This mechanism of action results in the inhibition of excitatory neurotransmission and the prevention of excitotoxicity, a process where excessive glutamate causes neuronal damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dizocilpine maleate change over time. The compound is known to be stable under experimental conditions, but its long-term effects on cellular function can vary. Studies have shown that prolonged exposure to dizocilpine maleate can lead to cognitive disruption and psychotic-spectrum reactions in animal models. Additionally, the compound’s neuroprotective properties have been observed in models of ischemia, where it reduces neuronal damage following an ischemic event .
Dosage Effects in Animal Models
The effects of dizocilpine maleate vary with different dosages in animal models. At low doses, it can induce hyperlocomotion and stereotypic behaviors, while higher doses may lead to more severe cognitive impairments and psychotic-like symptoms. The effective dose for neuroprotection is around 0.3 mg/kg, with higher doses providing greater protection against ischemic damage. Doses above 0.3 mg/kg can also result in adverse effects such as increased lipid peroxidation and decreased glutathione levels in the brain .
Metabolic Pathways
Dizocilpine maleate is involved in several metabolic pathways, primarily through its interaction with NMDA receptors. The blockade of these receptors affects glucose metabolism in the brain, leading to altered glucose utilization in various brain regions. This compound has also been shown to influence the levels of biogenic amines such as dopamine and serotonin, further impacting metabolic processes .
Transport and Distribution
Within cells and tissues, dizocilpine maleate is transported and distributed through various mechanisms. It binds to NMDA receptors in the brain, where it accumulates and exerts its effects. The compound’s distribution is influenced by its ability to cross the blood-brain barrier, allowing it to reach its target sites within the central nervous system. Additionally, dizocilpine maleate interacts with other receptors such as nicotinic acetylcholine receptors and serotonin transporters, affecting its overall distribution and localization .
Subcellular Localization
Dizocilpine maleate’s subcellular localization is primarily within the ion channels of NMDA receptors. This localization is crucial for its activity, as it allows the compound to effectively block ion flow and inhibit receptor activation. The targeting of dizocilpine maleate to specific compartments or organelles is facilitated by its binding interactions and post-translational modifications, which direct it to the appropriate sites within the cell .
Properties
CAS No. |
77086-22-7 |
---|---|
Molecular Formula |
C20H19NO4 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C16H15N.C4H4O4/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16;5-3(6)1-2-4(7)8/h2-9,15,17H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
QLTXKCWMEZIHBJ-WLHGVMLRSA-N |
Isomeric SMILES |
CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=C/C(=O)O)\C(=O)O |
SMILES |
CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
physical_description |
Solid; [Merck Index] |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
77086-21-6 (parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK-801; MK 801; MK801; MK-801 maleate; Dizocilpine maleate. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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